1,3-Diethyl 2-(3-fluorophenyl)propanedioate
Overview
Description
1,3-Diethyl 2-(3-fluorophenyl)propanedioate is an organic compound with the molecular formula C13H15FO4 and a molecular weight of 254.26 g/mol . It is also known by its IUPAC name, diethyl 2-(3-fluorophenyl)malonate . This compound is characterized by the presence of a fluorophenyl group attached to a propanedioate moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate typically involves the esterification of malonic acid derivatives with 3-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Diethyl 2-(3-fluorophenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Diethyl 2-(3-fluorophenyl)propanedioate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the fluorophenyl group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Diethyl 2-(3-fluorophenyl)propanedioate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of carboxylic acids and alcohols. The fluorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
Similar compounds to 1,3-Diethyl 2-(3-fluorophenyl)propanedioate include:
Diethyl malonate: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.
Ethyl 2-(3-fluorophenyl)acetate: Similar structure but with different reactivity due to the absence of the second ester group.
Methyl 2-(3-fluorophenyl)propanedioate: Similar but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the fluorophenyl group and the propanedioate moiety, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
diethyl 2-(3-fluorophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJJWYVQWSAHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514150 | |
Record name | Diethyl (3-fluorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400808-70-0 | |
Record name | Diethyl (3-fluorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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